molecular formula C14H11F2N3O3S B2715265 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 868375-74-0

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2715265
CAS No.: 868375-74-0
M. Wt: 339.32
InChI Key: VTBAOOXSDIYOKR-VKAVYKQESA-N
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Description

This compound is a heterocyclic acetamide derivative characterized by a benzo[d]thiazole core substituted with 4,6-difluoro and 3-methyl groups, coupled with a 2,5-dioxopyrrolidin-1-yl acetamide moiety. The Z-configuration of the imine bond (C=N) in the benzothiazole ring is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O3S/c1-18-13-8(16)4-7(15)5-9(13)23-14(18)17-10(20)6-19-11(21)2-3-12(19)22/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBAOOXSDIYOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)CCC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of difluoro and methyl substituents: The difluoro and methyl groups are introduced through electrophilic aromatic substitution reactions using suitable reagents.

    Formation of the ylidene bridge: The ylidene bridge is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Attachment of the acetamide group: The final step involves the reaction of the intermediate with 2,5-dioxopyrrolidine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules can be useful in drug discovery and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

  • 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide: Differs by an ethyl group instead of methyl at the 3-position of the benzothiazole ring. This substitution increases molecular weight (C₁₆H₁₆F₂N₃O₃S vs. C₁₅H₁₄F₂N₃O₃S) and lipophilicity (clogP ≈ 2.1 vs.
  • N-(4,6-Dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide : Chlorine substituents instead of fluorine reduce electronegativity but increase steric bulk, impacting target binding affinity .

Physicochemical Properties

Property Target Compound 3-Ethyl Analogue 4,6-Dichloro Analogue
Molecular Weight (g/mol) 351.35 365.38 385.26
logP (Predicted) 1.8 2.1 2.4
Hydrogen Bond Acceptors 6 6 6
Rotatable Bonds 4 5 4

Data derived from computational models (e.g., ChemAxon) highlight how minor substituent changes influence drug-likeness .

Research Findings and Methodological Insights

Computational Comparison Strategies

Graph-based similarity algorithms (e.g., maximum common subgraph) reveal >85% structural overlap between the target and its ethyl analogue, justifying their grouped study in SAR analyses. However, minor substituent differences (e.g., methyl vs. ethyl) can drastically alter pharmacokinetics, challenging lumping strategies used in cheminformatics .

Notes on Structural Comparison Methodologies

  • Bit-Vector Methods : Efficient for high-throughput screening but fail to capture stereochemical nuances (e.g., Z/E isomerism) critical for activity .
  • Graph-Theoretical Approaches : Accurately map functional group relationships but face computational limitations with large molecules (NP-hard complexity) .

Biological Activity

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety with difluoro substitutions and a pyrrolidine derivative. Its molecular formula is C17H12F2N2O3SC_{17}H_{12}F_2N_2O_3S, with a molecular weight of approximately 362.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4,6-difluoro-3-methylbenzo[d]thiazol-2-amine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid under basic conditions. The reaction is often carried out in organic solvents such as dichloromethane or chloroform, using bases like triethylamine to facilitate the reaction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been tested against various cancer cell lines including breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer15Inhibition of cell cycle progression
Lung Cancer20Induction of apoptosis via caspase activation

Antimicrobial Activity

The compound has also demonstrated antibacterial and antifungal properties , inhibiting the growth of several pathogenic microorganisms. Studies have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cell proliferation pathways.
  • Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : In microbial cells, it disrupts membrane integrity, leading to cell lysis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

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